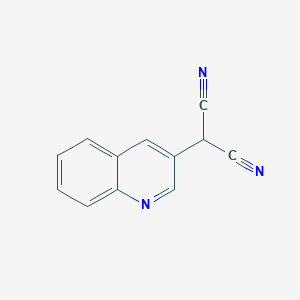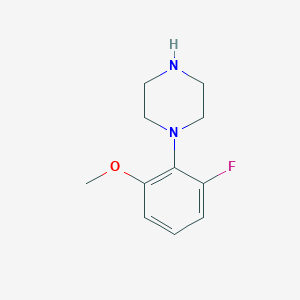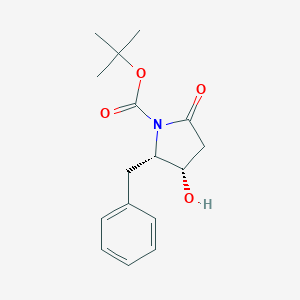
tert-butyl (2S,3S)-2-benzyl-3-hydroxy-5-oxopyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (2S,3S)-2-benzyl-3-hydroxy-5-oxopyrrolidine-1-carboxylate is an organoboron compound that is used in organic synthesis and has a wide range of applications in the pharmaceutical, agrochemical, and material science industries. It is a boronic acid ester that is derived from the reaction of tert-butyl alcohol and benzyl bromide, and it is a useful intermediate for the preparation of other organoboron compounds. This compound has recently gained attention as a potential therapeutic agent due to its ability to modulate the activity of certain enzymes and proteins.
Scientific Research Applications
Biodegradation and Environmental Fate
- Biodegradation of Ethyl Tert-Butyl Ether (ETBE) : A review highlighted the biodegradation and fate of ETBE in soil and groundwater, identifying microorganisms capable of degrading ETBE aerobically or via cometabolism. The study underscores the slow degradation kinetics and potential limitations on ETBE metabolism, suggesting a complex interaction of microbial and chemical processes in the environmental fate of such compounds (Thornton et al., 2020).
Synthetic Applications and Chemical Behavior
Synthetic Phenolic Antioxidants : Research on synthetic phenolic antioxidants (SPAs) includes tert-butyl compounds, examining their environmental occurrence, human exposure, and toxicity. This review indicates the widespread use of SPAs in industrial products and their detection in various environmental matrices, highlighting the need for further studies on their environmental behavior and toxicological impact (Liu & Mabury, 2020).
Glycerol Etherification Mechanisms : A critical review discusses the etherification process of glycerol, including the formation of products like mono tert-butyl glycerol ether (MTBG), highlighting the various reaction mechanisms and the potential for solvent-free approaches to improve reaction outcomes. This indicates the chemical versatility and application potential of tert-butyl-based ethers in synthesis processes (Palanychamy et al., 2022).
Mechanism of Action
- A direct and sustainable synthesis of tertiary butyl esters enabled by flow microreactors
- Recent advances in transamidation of unactivated amides
- tert-Butyl (2S,3S)-2-amino-3-methylpentanoate hydrochloride
- tert-butyl (2S,3S)-3-hydroxy-2-methylpyrrolidine-1-carboxylate
- The tert-butyl group in chemistry and biology
properties
IUPAC Name |
tert-butyl (2S,3S)-2-benzyl-3-hydroxy-5-oxopyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-12(13(18)10-14(17)19)9-11-7-5-4-6-8-11/h4-8,12-13,18H,9-10H2,1-3H3/t12-,13-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAOCMRNCSQPXAI-STQMWFEESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(C(CC1=O)O)CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H]([C@H](CC1=O)O)CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




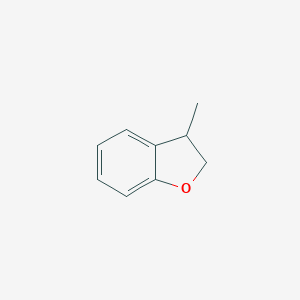
![3-Oxabicyclo[3.3.1]nonan-9-one](/img/structure/B168774.png)
![6-(Chloromethyl)benzo[d]thiazole](/img/structure/B168775.png)
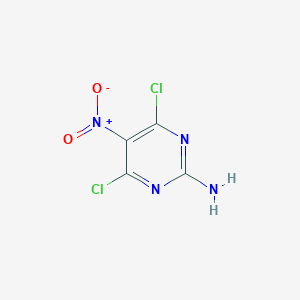
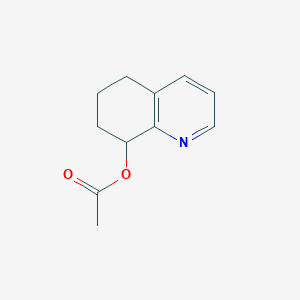
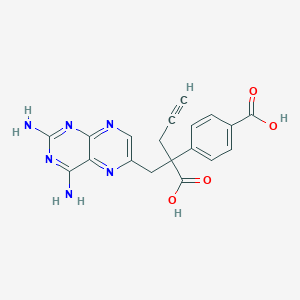
![2-(Bromomethyl)bicyclo[2.2.1]heptane](/img/structure/B168782.png)
